N-(4-ethoxyphenyl)-4-(2,4,6-trinitroanilino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-4-(2,4,6-trinitroanilino)benzamide is a synthetic organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, and a trinitroanilino group attached to another phenyl ring, connected through an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-4-(2,4,6-trinitroanilino)benzamide typically involves a multi-step process:
Amidation: The formation of the amide bond can be carried out by reacting an aniline derivative with an acyl chloride or anhydride in the presence of a base such as pyridine.
Ethoxylation: The ethoxy group can be introduced via an etherification reaction using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-4-(2,4,6-trinitroanilino)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aromatic amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-4-(2,4,6-trinitroanilino)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of nitro groups suggests potential for redox activity, which could influence its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-4-(2,4,6-trinitroanilino)benzamide: Similar structure with a methoxy group instead of an ethoxy group.
N-(4-ethoxyphenyl)-4-(2,4,6-dinitroanilino)benzamide: Similar structure with fewer nitro groups.
N-(4-ethoxyphenyl)-4-(2,4,6-trinitroanilino)benzoic acid: Similar structure with a carboxylic acid group instead of an amide group.
Uniqueness
N-(4-ethoxyphenyl)-4-(2,4,6-trinitroanilino)benzamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-(2,4,6-trinitroanilino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O8/c1-2-34-17-9-7-15(8-10-17)23-21(27)13-3-5-14(6-4-13)22-20-18(25(30)31)11-16(24(28)29)12-19(20)26(32)33/h3-12,22H,2H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URJAHJIAIBDJEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.